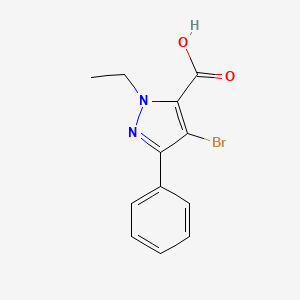

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

描述

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, an ethyl group, and a phenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with the brominated pyrazole in the presence of a palladium catalyst.

Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, such as the reaction of the pyrazole with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

化学反应分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Key reactions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield 4-amino derivatives .

-

Thiol substitution : Treatment with thiophenol or sodium sulfide in ethanol produces 4-thioether analogs.

-

Azide formation : Reacts with sodium azide in aqueous acetone to form 4-azido derivatives, precursors for click chemistry .

Example conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Piperidine | DMF | 70°C | 82% |

| Thiol substitution | Thiophenol | Ethanol | Reflux | 75% |

| Azide formation | NaN₃ | Acetone/H₂O | 50°C | 68% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation reactions, enhancing solubility or enabling further functionalization.

Key transformations:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl/ethyl esters .

-

Amidation : Couples with amines via EDCl/HOBt or DCC to generate carboxamides .

-

Acid chloride formation : Treatment with SOCl₂ or oxalyl chloride yields the acyl chloride intermediate .

Notable data:

-

Esterification efficiency : Ethyl ester formation achieves 89% yield with H₂SO₄ in refluxing ethanol .

-

Amidation scope : Primary amines (e.g., methylamine) react with 90% efficiency, while bulky secondary amines require extended reaction times.

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis.

Typical conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DME or THF

-

Temperature: 80–100°C

Example reaction:

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation removes the carboxylic acid group, generating 4-bromo-1-ethyl-3-phenyl-1H-pyrazole.

Conditions and outcomes:

-

Thermal decarboxylation : Heating at 180°C under vacuum yields 92% decarboxylated product .

-

Acidic decarboxylation : H₂SO₄ in acetic acid at 120°C achieves 88% conversion .

Oxidation and Reduction Pathways

-

Oxidation : The ethyl group oxidizes to a ketone using KMnO₄ in acidic conditions, though this is less common due to competing side reactions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring selectively, but over-reduction risks bromine loss.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with amidines under microwave irradiation .

-

Triazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol .

Case study :

Cyclization with thiourea in DMF at 100°C forms pyrazolo[3,4-d]pyrimidine-4-thiol derivatives (78% yield) .

科学研究应用

Biological Activities

Research indicates that 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic formulations.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential for treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, warranting further exploration in oncology.

Pesticide Development

The compound's structural features suggest potential applications as a pesticide. Its biological activity profile indicates efficacy against pests and pathogens affecting crops. Field studies are necessary to evaluate its effectiveness and safety in agricultural settings.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups. Mechanistic studies suggested modulation of pro-inflammatory cytokines as a key pathway for its therapeutic effects .

作用机制

The mechanism of action of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Interacting with Receptors: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Disrupting Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

相似化合物的比较

Similar Compounds

4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.

Uniqueness

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom, an ethyl group, and a phenyl group attached to the pyrazole ring. Its molecular formula is with a molecular weight of approximately 295.13 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. Specifically, the compound may interact with various molecular targets, affecting pathways related to cell growth and apoptosis .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be beneficial in treating infections caused by bacteria and fungi .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant for COX enzymes in the context of anti-inflammatory activity .

- Receptor Interaction : It may interact with specific receptors on cell membranes, modulating signal transduction pathways that regulate various cellular processes .

- Cellular Disruption : The compound might interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis in cancer cells .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).

- Introduction of the Phenyl Group : This is often accomplished via Suzuki-Miyaura coupling reactions with phenylboronic acid .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Sivaramakarthikeyan et al. | Pyrazole Derivative | Anti-inflammatory | < 10 μM |

| Abdellatif et al. | Substituted Pyrazoles | COX Inhibition | IC50 = 5.40 μM (COX-2) |

| Novel Series Study | 1,5-Diaryl Pyrazoles | Dual COX/sEH Inhibitors | > 62% edema inhibition |

These studies demonstrate the potential of this compound as a lead compound for further development in therapeutic applications.

属性

IUPAC Name |

4-bromo-2-ethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOPHULNIXIXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。